(5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-(2-Chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one is a complex organic compound with a unique structure that includes chlorophenyl, dibromomethoxyphenyl, and imidazol-5-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and dibromomethoxyphenyl intermediates, which are then coupled through a series of condensation and cyclization reactions to form the final imidazol-5-one structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(2-Chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1H-imidazol-5-one: Lacks the dibromomethoxyphenyl group, resulting in different reactivity and applications.
4-[(Z)-1-(3,5-Dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one:
Uniqueness
2-(2-Chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one is unique due to its combination of chlorophenyl and dibromomethoxyphenyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H11Br2ClN2O2 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C17H11Br2ClN2O2/c1-24-15-9(6-10(18)8-12(15)19)7-14-17(23)22-16(21-14)11-4-2-3-5-13(11)20/h2-8H,1H3,(H,21,22,23)/b14-7- |
InChI Key |
WHKSVAUEMUSIPS-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)NC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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